5-chloro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine
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Overview
Description
5-chloro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrimidine ring fused with a triazolo-pyridazine moiety, making it a unique and interesting molecule for various scientific applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been found to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .
Biochemical Pathways
Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Compounds with similar structures have been found to exhibit significant antiproliferative activities against various cancer cells .
Action Environment
It is known that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the target cells .
Preparation Methods
The synthesis of 5-chloro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine involves multiple steps, starting with the preparation of the triazolo-pyridazine core. This is typically achieved through a series of cyclization reactions involving appropriate precursors. The azetidine ring is then introduced via nucleophilic substitution reactions. Industrial production methods often involve optimizing these synthetic routes to maximize yield and purity while minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro and azetidine positions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex ring structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like triethylamine. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-chloro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in cancer treatment due to its ability to inhibit cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules with fused ring structures, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its use as a kinase inhibitor in cancer treatment.
Triazolo[4,3-a]quinoxaline: Exhibits antiviral and antimicrobial activities.
Triazolo[4,3-b][1,2,4,5]tetrazine: Used in the development of energetic materials.
What sets 5-chloro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine apart is its unique combination of a pyrimidine ring with a triazolo-pyridazine moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-chloro-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN8/c1-20(13-15-4-9(14)5-16-13)10-6-21(7-10)12-3-2-11-18-17-8-22(11)19-12/h2-5,8,10H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEXPUNAOSLHMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC=C(C=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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